

Application Notes and Protocols: Antimony Triacetate Catalysis in Polycondensation Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony triacetate*

Cat. No.: *B147852*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds, particularly **antimony triacetate** ($\text{Sb}(\text{CH}_3\text{COO})_3$), are widely utilized as highly effective catalysts in the polycondensation stage of polyester synthesis, most notably in the production of polyethylene terephthalate (PET).^{[1][2][3]} Their popularity in industrial applications stems from a favorable balance of high catalytic activity, minimal side reactions, and cost-effectiveness.^[2] These catalysts are crucial in achieving the high molecular weights necessary for the desired physical and mechanical properties of the resulting polymer. This document provides a detailed overview of the catalytic mechanism of **antimony triacetate**, experimental protocols for its use in laboratory-scale polycondensation reactions, and relevant quantitative data.

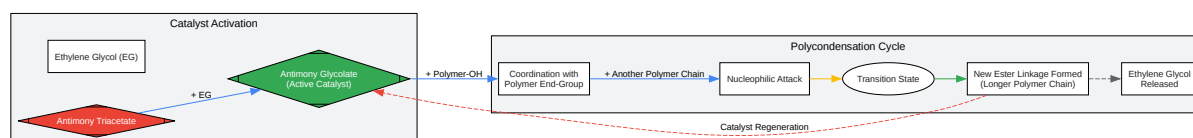
Catalytic Mechanism of Antimony Triacetate

The catalytic activity of **antimony triacetate** in polycondensation is generally understood to proceed through the formation of a more active antimony glycolate species. The mechanism involves the following key stages:

- **Catalyst Activation:** **Antimony triacetate** reacts with ethylene glycol (EG), a monomer in PET synthesis, to form an antimony glycolate complex. This in-situ formation of the active

catalyst is a crucial first step.[4]

- **Coordination:** The active antimony species coordinates with the hydroxyl end-groups of the growing polymer chains (oligomers). This coordination polarizes the hydroxyl group, increasing its nucleophilicity.
- **Transesterification:** The activated hydroxyl group then attacks the carbonyl carbon of an ester group on another polymer chain. This transesterification reaction results in the formation of a new, longer polymer chain and the elimination of a small molecule, typically ethylene glycol.
- **Catalyst Regeneration:** The catalyst is regenerated, allowing it to participate in subsequent catalytic cycles.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of **antimony triacetate** in polycondensation.

Quantitative Data

The concentration of the antimony catalyst significantly influences the rate of the polycondensation reaction and the final properties of the polymer. The following table summarizes typical experimental data.

Catalyst Concentration (ppm Sb)	Polycondensation Time (min)	Intrinsic Viscosity (dL/g)
0 (Uncatalyzed)	> 240	< 0.40
150	~180	~0.60
250	~120	~0.65
350	~90	~0.68

Note: The data presented are representative values compiled from typical laboratory experiments and may vary based on specific reaction conditions such as temperature, pressure, and monomer purity.

For solid-state polycondensation (SSP) using antimony trioxide, a related catalyst, it has been observed that the rate constant increases and the activation energy decreases with increasing catalyst concentration up to about 150 ppm of Sb.^[5] The activation energy for the uncatalyzed SSP is approximately 30.7 kcal/mol, while for the fully catalyzed reaction, it is around 23.3 kcal/mol.^[5]

Experimental Protocols

Preparation of Bis(2-hydroxyethyl) Terephthalate (BHET) Monomer

The starting monomer for the polycondensation reaction is typically bis(2-hydroxyethyl) terephthalate (BHET). It can be synthesized via the esterification of terephthalic acid (TPA) with ethylene glycol (EG).

Materials:

- Terephthalic acid (TPA)
- Ethylene glycol (EG)
- Nitrogen gas supply
- Reaction vessel with a stirrer, condenser, and temperature controller

Procedure:

- Charge the reaction vessel with TPA and EG in a molar ratio of approximately 1:2.
- Pressurize the reactor with nitrogen to 2.7-5.5 bar.
- Heat the mixture to 220-260°C with continuous stirring.[\[1\]](#)
- Water is produced during the esterification reaction and should be continuously removed by distillation.
- The reaction is typically complete within 2-4 hours, resulting in the formation of BHET oligomers.

Laboratory-Scale Melt Polycondensation of BHET

This protocol describes a typical laboratory-scale melt polycondensation of BHET using **antimony triacetate** as a catalyst.

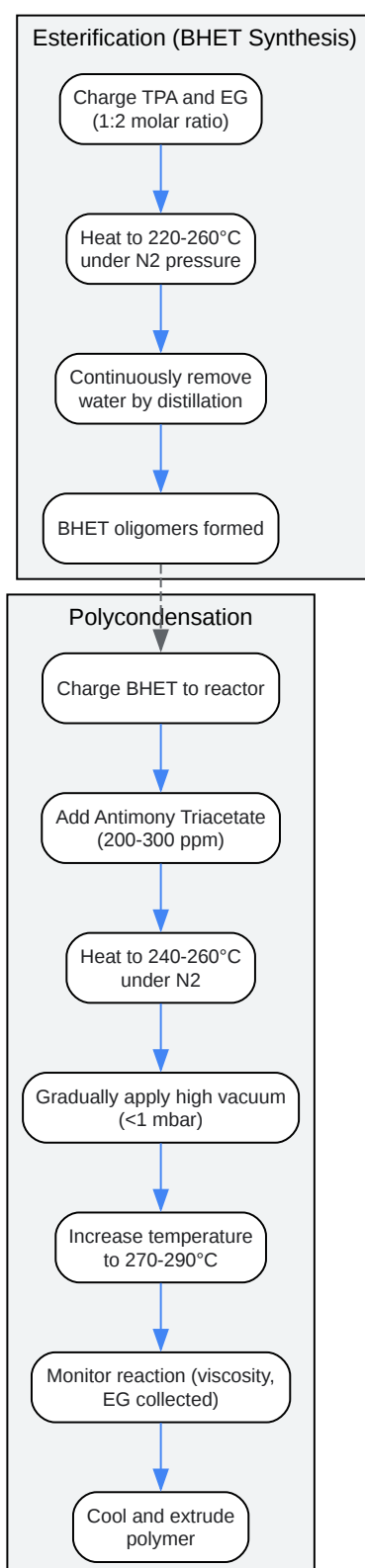
Materials:

- Bis(2-hydroxyethyl) terephthalate (BHET)
- **Antimony triacetate** ($\text{Sb}(\text{CH}_3\text{COO})_3$)
- High-vacuum pump
- Glass reactor suitable for high temperature and vacuum, equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

- Charging the Reactor: Introduce the synthesized BHET oligomers into the glass reactor.
- Catalyst Addition: Add **antimony triacetate** at a concentration of 200-300 ppm (based on the weight of the final polymer).[\[6\]](#) The catalyst can be added as a solution in ethylene glycol for better dispersion.
- Inert Atmosphere: Purge the reactor with nitrogen gas to remove any oxygen.

- **Heating and Melting:** Gradually heat the reactor to approximately 240-260°C under a gentle nitrogen flow to melt the BHET and initiate the pre-polycondensation.
- **Pre-Polycondensation:** Maintain this temperature for about 30-60 minutes. During this phase, ethylene glycol will start to distill off.
- **Applying Vacuum:** Gradually reduce the pressure in the reactor to below 1 mbar.
- **Polycondensation Stage:** Increase the temperature to 270-290°C.^{[7][8]} The viscosity of the melt will increase significantly as the polycondensation proceeds. The stirrer speed may need to be adjusted accordingly.
- **Monitoring the Reaction:** The reaction is monitored by the amount of ethylene glycol collected and the torque on the stirrer, which correlates with the melt viscosity. The reaction is typically continued for 2-3 hours until the desired intrinsic viscosity is achieved.^[9]
- **Termination and Product Recovery:** Once the desired melt viscosity is reached, stop the reaction by cooling the reactor. The polymer can be extruded from the reactor under nitrogen pressure and pelletized.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for PET synthesis.

Characterization of the Polymer

Intrinsic Viscosity (IV) Measurement: Intrinsic viscosity is a measure of the polymer's molecular weight and is a critical parameter for quality control.[10]

Method (Solvent-based):

- Prepare a dilute solution of the PET polymer in a suitable solvent, such as a phenol/1,1,2,2-tetrachloroethane mixture (60/40 w/w).
- Use a capillary viscometer (e.g., Ubbelohde type) to measure the flow time of the pure solvent and the polymer solution at a constant temperature (e.g., 30°C).
- Calculate the relative viscosity, specific viscosity, and reduced viscosity.
- Extrapolate the reduced viscosity to zero concentration to obtain the intrinsic viscosity. Several ASTM standards, such as ASTM D4603, provide detailed procedures.[11][12]

Alternative Method (Solvent-free): Melt viscometry can also be used to determine the intrinsic viscosity, which avoids the use of hazardous solvents.[10] This method involves extruding the molten polymer through a calibrated die and measuring the flow rate.[10]

Conclusion

Antimony triacetate is a robust and efficient catalyst for the polycondensation of polyesters. Understanding its catalytic mechanism and employing well-defined experimental protocols are essential for synthesizing high-molecular-weight polymers with desired properties. The provided data and methodologies serve as a valuable resource for researchers and professionals working in polymer synthesis and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. Antimony-Based Catalysts [um-material.com]
- 3. PET Synthesis Process and Raw Materials Used-technical Knowledge [polyvapafilm.com]
- 4. Antimony in Polyethylene Terephthalate-Bottled Beverages: The Migration Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20080033084A1 - Catalyst Composition for Producing Polyethylene Terephthalate from Terephthalic Acid and Ethylene Glycol, and Process Therefore - Google Patents [patents.google.com]
- 7. US20130184414A1 - Catalyst system and process for preparing of polyester resins, fibre, filaments and yarn using said catalyst system - Google Patents [patents.google.com]
- 8. CATALYST SYSTEM AND PROCESS FOR PREPARING OF POLYESTER RESINS, FIBRE, FILAMENTS AND YARN USING SAID CATALYST SYSTEM - Patent 2547712 [data.epo.org]
- 9. Investigation of the catalytic activity and reaction kinetic modeling of two antimony catalysts in the synthesis of poly(ethylene furanoate) - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC04254D [pubs.rsc.org]
- 10. azom.com [azom.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Antimony Triacetate Catalysis in Polycondensation Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147852#mechanism-of-antimony-triacetate-catalysis-in-polycondensation-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com